2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one
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Overview
Description
2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to undergo specific chemical reactions and its potential in material science and biomedical research .
Preparation Methods
The synthesis of 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one typically involves the condensation of cyclohexanone with 4-aminobenzaldehyde in the presence of an alkaline condensing agent. The 4-amino group is optionally protected during this process. After condensation, the protective group is removed, and the resultant compound is diazotized and reacted with an alkali metal azide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and safety.
Chemical Reactions Analysis
2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the azido groups, leading to the formation of amines.
Substitution: The azido groups can participate in substitution reactions, often forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polymers and other complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one involves its ability to undergo photochemical reactions. The azido groups can be activated by light, leading to the formation of reactive intermediates that can interact with other molecules. This property is particularly useful in the development of photosensitive materials and in studying molecular interactions .
Comparison with Similar Compounds
Similar compounds to 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one include:
- 4-phenyl-2,6-bis(4-azidophenyl)pyridine
- 2,4,6-tris(4-azidophenyl)pyridine
These compounds share similar structural features and reactivity but differ in their specific applications and properties. The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in certain applications .
Properties
CAS No. |
73477-92-6 |
---|---|
Molecular Formula |
C19H18N6O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,6-bis(4-azidophenyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C19H18N6O/c1-12-10-17(13-2-6-15(7-3-13)22-24-20)19(26)18(11-12)14-4-8-16(9-5-14)23-25-21/h2-9,12,17-18H,10-11H2,1H3 |
InChI Key |
FXSOCIZTVKHHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C(C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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